![molecular formula C18H17BrN2O4 B451348 5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE](/img/structure/B451348.png)
5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE: is an organic compound with the molecular formula C18H17BrN2O4 This compound is characterized by the presence of a bromobenzoyl hydrazone moiety, which is linked to a methoxybenzyl acetate group
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE typically involves the following steps:
Formation of the Hydrazone: The reaction between 4-bromobenzoyl chloride and hydrazine hydrate forms the 4-bromobenzoyl hydrazone intermediate.
Condensation Reaction: The intermediate is then reacted with 2-methoxybenzyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
The compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules with potential biological activity.
Biology:
In biological research, the compound’s hydrazone moiety can be utilized in the development of enzyme inhibitors or as a probe for studying enzyme mechanisms.
Medicine:
Industry:
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE is largely dependent on its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the bromobenzoyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.
相似化合物的比较
Comparison:
Compared to these similar compounds, 5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE is unique due to the presence of both a hydrazone and a methoxybenzyl acetate group
属性
分子式 |
C18H17BrN2O4 |
|---|---|
分子量 |
405.2g/mol |
IUPAC 名称 |
[5-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H17BrN2O4/c1-12(22)25-11-15-9-13(3-8-17(15)24-2)10-20-21-18(23)14-4-6-16(19)7-5-14/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+ |
InChI 键 |
GOPAONVOVWECHK-KEBDBYFISA-N |
SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC |
手性 SMILES |
CC(=O)OCC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)OC |
规范 SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B451266.png)
![Methyl 4-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B451267.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451268.png)
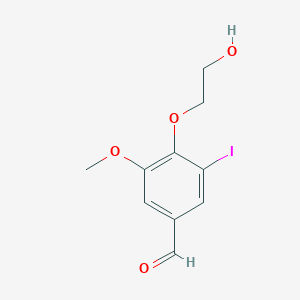
![Ethyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B451275.png)
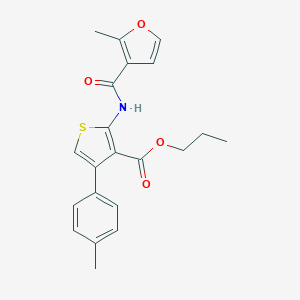
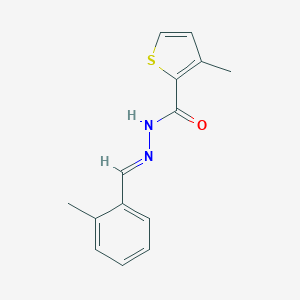
![Propan-2-yl 4-(biphenyl-4-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B451279.png)
![Methyl 4-(4-chlorophenyl)-2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B451280.png)
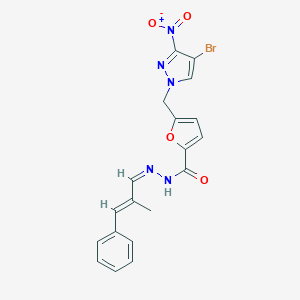
![N~5~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B451284.png)
![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B451285.png)
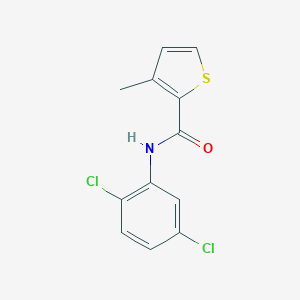
![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B451287.png)
